molecular formula C10H14N2OS B13300880 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13300880
M. Wt: 210.30 g/mol
InChI Key: FZMXLVIRGPFEKK-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a thiazole ring and a pyrrolidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes may include:

    Cyclization reactions: to form the thiazole ring.

    Nucleophilic substitution: to introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure: adjustments to optimize reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield sulfoxides or sulfones.

    Reduction: might yield alcohols or amines.

    Substitution: might yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential bioactive compound.

    Medicine: As a lead compound for drug development.

    Industry: As an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.

    1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.

Uniqueness

1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H14N2OS/c1-7-12-9(6-14-7)10(13)5-8-3-2-4-11-8/h6,8,11H,2-5H2,1H3

InChI Key

FZMXLVIRGPFEKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)CC2CCCN2

Origin of Product

United States

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